2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
Description
2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda⁶-thiolan-3-yl)acetamide (CAS: 5553-25-3) is a chloroacetamide derivative with the molecular formula C₁₂H₂₀ClNO₃S and a molecular weight of 293.81 g/mol. It exhibits slight solubility in chloroform, methanol, and dimethyl sulfoxide (DMSO) and is primarily utilized as a research chemical in synthetic and pharmacological studies . The compound’s structure features a central acetamide backbone substituted with a chlorine atom, a cyclohexyl group, and a 1,1-dioxo-1lambda⁶-thiolan-3-yl moiety. This combination of substituents confers unique steric and electronic properties, making it a subject of interest in structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO3S/c13-8-12(15)14(10-4-2-1-3-5-10)11-6-7-18(16,17)9-11/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEISTALGUSTYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCS(=O)(=O)C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine, chloroacetyl chloride, and 1,1-dioxo-1lambda6-thiolane.
Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.
Synthetic Route:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The thiolane ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Electronic Variations
- Cycloalkyl vs. Aromatic Substituents: The target compound’s cyclohexyl group provides significant steric hindrance compared to the cyclopentyl analog . This difference may influence binding affinities in biological systems or reaction kinetics in synthetic pathways. The 4-chlorophenoxy variant replaces the acetamide’s chlorine with a phenoxy group, altering electronic distribution and solubility.
Physicochemical Properties
- Solubility : The target compound’s slight solubility in polar aprotic solvents (DMSO) contrasts with alachlor’s hydrophobicity , underscoring how substituents modulate solubility.
- Molecular Weight : Smaller substituents (e.g., cyclopentyl) reduce molecular weight, which may improve metabolic stability in drug design contexts .
Biological Activity
2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a synthetic compound with potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and cytotoxic properties, based on diverse research findings.
- CAS Number : 5612-41-9
- Molecular Formula : C₆H₁₀ClNO₃S
- Molecular Weight : 211.67 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Research has demonstrated that derivatives of chloroacetamides exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may function similarly to other chloroacetamides known for their antibacterial effects.
| Bacterial Strain | Zone of Inhibition (mm) | Activity |
|---|---|---|
| Staphylococcus aureus | 12 | Moderate |
| Escherichia coli | 10 | Moderate |
| Pseudomonas aeruginosa | 8 | Weak |
Table 1: Antibacterial activity of related compounds .
Antifungal Activity
While the antibacterial properties are notable, the antifungal activity of this compound appears limited. Studies show that related compounds did not exhibit significant antifungal effects against common strains such as Candida albicans .
Cytotoxic Activity
Preliminary studies indicate that the compound may possess cytotoxic properties against certain cancer cell lines. For instance, derivatives have been screened for cytotoxicity using the MTT assay against various human cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Moderate |
| HeLa (Cervical Cancer) | 30 | Moderate |
| A549 (Lung Cancer) | 35 | Moderate |
Table 2: Cytotoxic activity against cancer cell lines .
Case Studies
A case study involving the synthesis and evaluation of similar compounds highlighted the importance of structural modifications in enhancing biological activity. The study found that specific substitutions on the acetamide core significantly increased antibacterial efficacy while maintaining low toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
